molecular formula C10H12N2O4S B13066534 4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic Acid CAS No. 590376-37-7

4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic Acid

Cat. No.: B13066534
CAS No.: 590376-37-7
M. Wt: 256.28 g/mol
InChI Key: RBJVWQZERADORT-UHFFFAOYSA-N
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Description

4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic acid is a chemical compound with the molecular formula C10H12N2O4S and a molecular weight of 256.28 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a carbamoyl group and a butanoic acid moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic acid typically involves the reaction of 3-carbamoylthiophene with butanoic acid derivatives under specific conditions. One common method involves the use of coupling reagents to facilitate the formation of the amide bond between the thiophene and butanoic acid moieties .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The carbamoyl groups can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbamoyl groups can produce primary amines.

Scientific Research Applications

4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, preventing substrate access and thus inhibiting its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic acid is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it particularly useful in certain chemical reactions and biological studies where these properties are advantageous.

Properties

CAS No.

590376-37-7

Molecular Formula

C10H12N2O4S

Molecular Weight

256.28 g/mol

IUPAC Name

5-[(3-carbamoylthiophen-2-yl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C10H12N2O4S/c11-9(16)6-4-5-17-10(6)12-7(13)2-1-3-8(14)15/h4-5H,1-3H2,(H2,11,16)(H,12,13)(H,14,15)

InChI Key

RBJVWQZERADORT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1C(=O)N)NC(=O)CCCC(=O)O

Origin of Product

United States

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